molecular formula C20H23ClFN3O B3027873 1-(3-Fluorobenzyl)-2-(piperidin-3-ylmethoxy)-1H-benzo[d]imidazole hydrochloride CAS No. 1417794-50-3

1-(3-Fluorobenzyl)-2-(piperidin-3-ylmethoxy)-1H-benzo[d]imidazole hydrochloride

Cat. No.: B3027873
CAS No.: 1417794-50-3
M. Wt: 375.9
InChI Key: KACMKOAVCVBQTO-UHFFFAOYSA-N
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Description

1-(3-Fluorobenzyl)-2-(piperidin-3-ylmethoxy)-1H-benzo[d]imidazole hydrochloride is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzimidazole core, which is known for its biological activity, and a piperidine moiety, which is often found in pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluorobenzyl)-2-(piperidin-3-ylmethoxy)-1H-benzo[d]imidazole hydrochloride typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the Benzimidazole Core: This step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the Fluorobenzyl Group: The benzimidazole intermediate is then alkylated with 3-fluorobenzyl chloride in the presence of a base such as potassium carbonate.

    Attachment of the Piperidine Moiety: The final step involves the nucleophilic substitution of the benzimidazole intermediate with piperidin-3-ylmethanol under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as crystallization and chromatography would be essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluorobenzyl)-2-(piperidin-3-ylmethoxy)-1H-benzo[d]imidazole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(3-Fluorobenzyl)-2-(piperidin-3-ylmethoxy)-1H-benzo[d]imidazole hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its pharmacologically active moieties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(3-Fluorobenzyl)-2-(piperidin-3-ylmethoxy)-1H-benzo[d]imidazole hydrochloride involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to bind to various enzymes and receptors, modulating their activity. The piperidine moiety may enhance the compound’s binding affinity and selectivity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Fluorobenzyl)-2-(piperidin-3-ylmethoxy)-1H-benzo[d]imidazole hydrochloride
  • 1-(3-Chlorobenzyl)-2-(piperidin-3-ylmethoxy)-1H-benzo[d]imidazole hydrochloride
  • 1-(3-Methylbenzyl)-2-(piperidin-3-ylmethoxy)-1H-benzo[d]imidazole hydrochloride

Uniqueness

1-(3-Fluorobenzyl)-2-(piperidin-3-ylmethoxy)-1H-benzo[d]imidazole hydrochloride is unique due to the presence of the fluorobenzyl group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s metabolic stability, lipophilicity, and binding affinity to specific targets, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[(3-fluorophenyl)methyl]-2-(piperidin-3-ylmethoxy)benzimidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O.ClH/c21-17-7-3-5-15(11-17)13-24-19-9-2-1-8-18(19)23-20(24)25-14-16-6-4-10-22-12-16;/h1-3,5,7-9,11,16,22H,4,6,10,12-14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KACMKOAVCVBQTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COC2=NC3=CC=CC=C3N2CC4=CC(=CC=C4)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1417794-50-3
Record name 1H-Benzimidazole, 1-[(3-fluorophenyl)methyl]-2-(3-piperidinylmethoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1417794-50-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3-Fluorobenzyl)-2-(piperidin-3-ylmethoxy)-1H-benzo[d]imidazole hydrochloride
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1-(3-Fluorobenzyl)-2-(piperidin-3-ylmethoxy)-1H-benzo[d]imidazole hydrochloride
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1-(3-Fluorobenzyl)-2-(piperidin-3-ylmethoxy)-1H-benzo[d]imidazole hydrochloride

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